molecular formula C20H19NO3S2 B3485638 2-methoxy-5-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide

2-methoxy-5-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide

Cat. No. B3485638
M. Wt: 385.5 g/mol
InChI Key: KHPPYUSZDBJPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates. Due to its unique mechanism of action, MPTP has been widely used in the study of Parkinson's disease and other neurological disorders.

Mechanism of Action

MPTP is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons by the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. MPTP also causes oxidative stress, inflammation, and mitochondrial dysfunction, which are all implicated in the pathogenesis of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPTP has several advantages as a research tool, including its ability to selectively destroy dopaminergic neurons, its reproducibility, and its ability to induce Parkinson's disease-like symptoms in both humans and non-human primates. However, MPTP also has several limitations, including its toxicity, its potential to cause Parkinson's disease in humans, and its limited ability to model the progressive nature of the disease.

Future Directions

There are several future directions for MPTP research, including the development of new therapies for Parkinson's disease, the identification of biomarkers for the disease, and the investigation of the role of environmental toxins in the pathogenesis of the disease. Additionally, there is a need for further research into the mechanisms underlying MPTP-induced neurotoxicity and the development of new animal models for studying the disease.

Scientific Research Applications

MPTP has been extensively studied for its scientific research applications, particularly in the field of Parkinson's disease research. MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates. This makes it a valuable tool for studying the pathogenesis of Parkinson's disease and for developing new therapies for the disease.

properties

IUPAC Name

2-methoxy-5-methyl-N-(2-phenylsulfanylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-15-12-13-18(24-2)20(14-15)26(22,23)21-17-10-6-7-11-19(17)25-16-8-4-3-5-9-16/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPPYUSZDBJPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.